molecular formula C21H25N5O4S B2763221 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1105240-79-6

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2763221
CAS No.: 1105240-79-6
M. Wt: 443.52
InChI Key: HFRAPTQLXNIQOL-UHFFFAOYSA-N
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Description

2-[6-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide is a nitrogen-rich heterocyclic compound featuring a triazolo[4,3-b]pyridazin core. This scaffold is substituted at the 6-position with a cyclohexylsulfanyl group and at the 2-position with an acetamide moiety linked to a 3,5-dimethoxyphenyl ring. The triazolo-pyridazin system is structurally analogous to bioactive molecules reported in pharmacological research, particularly those targeting enzymes or receptors due to their planar aromatic structure and hydrogen-bonding capabilities .

Key structural features influencing its properties include:

  • Cyclohexylsulfanyl group: A lipophilic substituent that may enhance membrane permeability and modulate metabolic stability.
  • 3,5-Dimethoxyphenyl acetamide: Electron-rich aromatic substituents likely influencing solubility and target binding affinity.

Properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-15-10-14(11-16(12-15)30-2)22-19(27)13-25-21(28)26-18(23-25)8-9-20(24-26)31-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAPTQLXNIQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with triazolopyridazine frameworks exhibit significant anticancer properties. The unique structure of this compound may enable it to interact with specific targets within cancer cells, potentially inhibiting tumor growth. Research focusing on similar compounds has shown that they can modulate key signaling pathways involved in cancer progression.

Antimicrobial Properties

The presence of the triazole ring in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess broad-spectrum antibacterial and antifungal properties. Investigations into the mechanism of action may reveal how this compound disrupts microbial cell function.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of triazolopyridazine derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry explored a series of triazolopyridazine derivatives for their anticancer activity against various cancer cell lines. The findings indicated that modifications to the cyclohexylsulfanyl group could enhance cytotoxicity and selectivity towards cancer cells.

Case Study 2: Antimicrobial Evaluation

In an investigation detailed in Antibiotics, researchers evaluated the antimicrobial efficacy of triazolopyridazine compounds against resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent activity, suggesting a promising avenue for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Solubility : The 3,5-dimethoxyphenyl acetamide may reduce aqueous solubility relative to smaller substituents (e.g., methoxy or ethanamine), necessitating formulation adjustments for bioavailability.

Environmental Persistence

The cyclohexylsulfanyl group may resist photodegradation, increasing environmental residence time compared to more labile substituents.

Biological Activity

The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide is a member of the triazolopyridazine family, characterized by its complex structure that includes a cyclohexylsulfanyl group and a dimethoxyphenylacetamide moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C21H25N5O4S
  • Molecular Weight : 411.52 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research on the biological activity of pyridazinone derivatives indicates that these compounds exhibit a wide range of pharmacological effects. The specific compound is hypothesized to have various biological activities based on its structural features and the known properties of similar compounds.

1. Antimicrobial Activity

Pyridazinone derivatives have been documented to possess significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • A series of pyridazinone derivatives demonstrated promising antibacterial activity against strains such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones has been explored in various studies. Compounds with similar frameworks have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests that our compound may also exhibit similar properties.

3. Anticancer Properties

Emerging research indicates that certain pyridazinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Compounds bearing the pyridazine ring have shown cytotoxic effects against several cancer cell lines .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The unique structural elements of the compound may enhance its binding affinity to these targets, leading to modulation of their activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompound TestedBiological ActivityFindings
Cunha et al., 2003Pyridazinone derivativesAntimicrobialEffective against E. coli ATCC 35218
Özdemir et al., 2019N-substituted pyridazinonesAnticancerInduced apoptosis in cancer cell lines
Akhtar et al., 2016Pyridazine derivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation of precursors to form the triazolo[4,3-b]pyridazine core.
  • Sulfanylation to introduce the cyclohexylsulfanyl group under controlled pH and temperature.
  • Acetamide coupling via nucleophilic substitution or amidation, often using coupling agents like EDC/HOBt.
    Key conditions include anhydrous solvents (e.g., DMF or THF), temperatures between 60–100°C, and catalytic bases (e.g., K₂CO₃). Final purification employs column chromatography or recrystallization .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological approaches include:

  • Design of Experiments (DoE) to statistically evaluate variables (e.g., solvent ratios, temperature gradients, catalyst loading) .
  • Real-time monitoring via HPLC or inline FTIR to track intermediate formation.
  • Byproduct analysis using LC-MS to identify competing pathways (e.g., over-sulfanylation).
    For example, highlights optimizing pyrrolidine coupling efficiency by adjusting stoichiometry and reaction time .

Basic: Which analytical techniques confirm structural integrity and purity?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • Elemental analysis (C, H, N) to validate stoichiometry.
  • HPLC-PDA for purity assessment (>95% typical).
    and emphasize the critical role of 2D NMR (e.g., COSY, HSQC) in resolving overlapping signals in complex heterocycles .

Advanced: How to resolve contradictions in spectral data during characterization?

Contradictions (e.g., ambiguous NOESY correlations or MS fragments) require:

  • Complementary techniques : X-ray crystallography for absolute configuration or 2D NMR to assign proton environments.
  • Computational validation : Compare experimental IR/Raman spectra with DFT-simulated data.
  • Isotopic labeling (e.g., ¹⁵N) to track nitrogen-rich moieties in the triazolo-pyridazine core .

Basic: What biological targets are associated with this compound?

Structural analogs () suggest potential interactions with:

  • Kinases (e.g., cyclin-dependent kinases (CDKs)) due to the triazolopyridazine scaffold.
  • GPCRs (e.g., serotonin receptors) via the 3,5-dimethoxyphenyl group.
  • Enzymes (e.g., PDE inhibitors) through hydrogen bonding with the acetamide moiety .

Advanced: How to address conflicting binding affinity data in target validation?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Mitigation strategies:

  • Orthogonal assays : Surface plasmon resonance (SPR) vs. fluorescence polarization.
  • Molecular docking : Predict binding modes using software like AutoDock Vina.
  • Mutagenesis studies to identify critical residues in target proteins. highlights resolving CDK2 affinity discrepancies by standardizing ATP concentrations .

Basic: What are key physicochemical properties influencing bioactivity?

PropertyMethod/ToolValue (Example)Relevance
LogP SwissADME~3.2 (similar to )Membrane permeability
Solubility (mg/mL) Shake-flask<0.01 in aqueous bufferFormulation challenges
pKa Potentiometric~7.4 (acetamide NH)pH-dependent absorption
demonstrates using SwissADME to compare lipophilicity with reference drugs .

Advanced: How to improve solubility for in vivo studies?

Strategies include:

  • Prodrug design : Introduce phosphate esters at the acetamide group.
  • Nanoformulations : Use liposomes or cyclodextrin complexes.
  • Co-solvents : Optimize PEG-400/water ratios for parenteral administration. discusses salt formation (e.g., HCl salts) to enhance aqueous solubility .

Basic: What derivatization strategies are feasible for SAR studies?

  • Acetamide modifications : Replace 3,5-dimethoxyphenyl with substituted aryl groups.
  • Triazole ring functionalization : Introduce halogens or alkyl chains at the 6-position.
  • Sulfanyl group substitution : Replace cyclohexyl with aromatic thiols. and highlight improved CDK inhibition with bulkier substituents .

Advanced: How to design structure-activity relationship (SAR) studies systematically?

  • Fragment-based design : Synthesize analogs with incremental changes (e.g., methoxy → ethoxy).
  • QSAR modeling : Use descriptors like molar refractivity or H-bond donors.
  • High-throughput screening : Test libraries against panels of kinases or GPCRs. achieved a 10-fold potency increase by optimizing methyl group placement on the pyrimidine ring .

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